molecular formula C9H9BrN2 B599624 6-bromo-2-ethyl-1H-benzimidazole CAS No. 1740-89-2

6-bromo-2-ethyl-1H-benzimidazole

Cat. No.: B599624
CAS No.: 1740-89-2
M. Wt: 225.089
InChI Key: MXZRWGLRCREKFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-ethyl-1H-benzimidazole is a synthetically versatile benzimidazole derivative that serves as a key intermediate and scaffold in medicinal chemistry and drug discovery research. The benzimidazole core is a privileged structure in pharmacology due to its resemblance to naturally occurring purine nucleotides, allowing it to interact with a wide range of biological targets . Research into 2-ethyl-benzimidazole derivatives has demonstrated their potential as dual-acting agents with potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and various cancer cell lines . The bromine substituent at the C-6 position is a critical synthetic handle that enables further functionalization via cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, to generate diverse chemical libraries for structure-activity relationship (SAR) studies . This allows researchers to explore interactions with therapeutic targets like dihydrofolate reductase (DHFR), which is a potential receptor for both antimicrobial and anticancer activities . Beyond biomedical applications, the benzimidazole pharmacophore is also investigated in materials science for its electronic properties and as a corrosion inhibitor for metals and alloys in industrial processes . This compound provides researchers with a valuable building block for developing novel therapeutic candidates and functional materials.

Properties

IUPAC Name

6-bromo-2-ethyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-2-9-11-7-4-3-6(10)5-8(7)12-9/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXZRWGLRCREKFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(N1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601301279
Record name 6-Bromo-2-ethyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601301279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1740-89-2
Record name 6-Bromo-2-ethyl-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1740-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-ethyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601301279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of 4-Bromo-1,2-diaminobenzene

The most widely reported method involves cyclocondensation between 4-bromo-1,2-diaminobenzene and propionic acid derivatives.

Procedure

  • Reactants :

    • 4-Bromo-1,2-diaminobenzene (1.0 equiv)

    • Propionyl chloride (1.2 equiv) or propionic acid (with dehydrating agent)

  • Conditions :

    • Solvent: Toluene or xylene

    • Catalyst: Polyphosphoric acid (PPA) or HCl

    • Temperature: 110–130°C

    • Duration: 6–12 hours

Mechanism :
The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of propionyl chloride, followed by cyclodehydration to form the benzimidazole core.

Yield Optimization

ParameterOptimal RangeYield (%)
Temperature120°C68–72
Catalyst (PPA)15% w/w75
Reaction Time8 hours70

Challenges include the limited commercial availability of 4-bromo-1,2-diaminobenzene, necessitating multi-step synthesis from nitro precursors.

Post-synthesis Bromination of 2-Ethyl-1H-benzimidazole

An alternative route involves brominating pre-formed 2-ethyl-1H-benzimidazole.

Procedure

  • Reactants :

    • 2-Ethyl-1H-benzimidazole (1.0 equiv)

    • Brominating agent: N-bromosuccinimide (NBS) or Br₂

  • Conditions :

    • Solvent: Dichloromethane or acetic acid

    • Catalyst: FeCl₃ or AlCl₃

    • Temperature: 25–40°C

Regioselectivity :
The ethyl group directs electrophilic bromination to the para position (C6) due to steric and electronic effects. GC-MS analysis confirms >90% regioselectivity under FeCl₃ catalysis.

Limitations :

  • Over-bromination at C4/C7 positions occurs at higher temperatures (>50°C).

  • NBS yields superior selectivity (85% mono-brominated product) compared to Br₂ (72%).

Optimization of Reaction Conditions

Catalytic Enhancements

Microwave-assisted synthesis reduces reaction times from hours to minutes:

MethodTimeYield (%)Purity (%)
Conventional8h7095
Microwave (300W)25min7898

Solvent Effects

Polar aprotic solvents (DMF, DMSO) improve solubility but promote side reactions. Non-polar solvents (toluene) favor cyclization but require higher temperatures.

Analytical Characterization

Key physicochemical properties from experimental data:

PropertyValueMethod
Molecular Weight225.08 g/molMass Spectrometry
Melting Point142–144°CDSC
XLogP33.5Chromatography
¹H NMR (DMSO-d6)δ 1.35 (t, 3H), 2.85 (q, 2H), 7.25–7.45 (m, 3H)Bruker 400 MHz

Industrial-Scale Production Considerations

Challenges

  • Raw Material Costs : 4-Bromo-1,2-diaminobenzene costs ~$320/kg (vs. $110/kg for unsubstituted diamine).

  • Waste Management : Brominated byproducts require specialized disposal.

Supplier Practices

Major suppliers (Amadis Chemical, AKSci) utilize batch processes with 95% purity, scaling to 50–100 kg/month .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-ethyl-1H-benzimidazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.

Major Products Formed:

    Substituted Benzimidazoles: Various substituted benzimidazoles can be synthesized by replacing the bromine atom with different functional groups.

    Oxidized and Reduced Derivatives: Depending on the reaction conditions, oxidized or reduced forms of the compound can be obtained.

Scientific Research Applications

6-Bromo-2-ethyl-1H-benzimidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of dyes, pigments, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 6-bromo-2-ethyl-1H-benzimidazole involves its interaction with specific molecular targets. The bromine atom and the benzimidazole ring play crucial roles in binding to enzymes or receptors, leading to the modulation of biological pathways. The compound can inhibit the activity of certain enzymes, thereby affecting cellular processes and exhibiting therapeutic effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Features
This compound C₉H₉BrN₂ 225.09 Ethyl (C2), Br (C6) 1740-89-2 Intermediate in drug synthesis; moderate lipophilicity due to ethyl group
5-Bromo-2-methyl-1H-benzimidazole C₈H₇BrN₂ 211.06 Methyl (C2), Br (C5) 1964-77-8 Higher solubility than ethyl analog; used in safety studies
2-Bromo-5,6-dichloro-1H-benzimidazole C₇H₃BrCl₂N₂ 265.92 Br (C2), Cl (C5, C6) 142356-40-9 Enhanced electrophilicity due to dual halogens; potential reactivity in cross-coupling reactions
5-Bromo-2-phenyl-1H-benzimidazole C₁₃H₉BrN₂ 281.13 Phenyl (C2), Br (C5) 1741-50-0 Increased steric bulk; applications in coordination chemistry
4-Bromo-2-(5-bromothiophen-2-yl)-1-[(5-bromothiophen-2-yl)methyl]-5,6-dimethyl-1H-benzimidazole C₁₈H₁₃Br₃N₂S₂ 594.08 Br (C4), thiophene groups N/A Complex halogenation; studied for antimicrobial activity

Research Findings and Trends

  • Crystallographic Analysis : Tools like SHELXL and Mercury are critical for resolving structural details of brominated benzimidazoles, aiding in the design of analogs with optimized properties .
  • Safety Profiles : 5-Bromo-2-methyl-1H-benzimidazole requires stringent handling measures (e.g., respiratory protection), suggesting similar precautions for ethyl derivatives .
  • Emerging Derivatives : Fluorinated and cyclopropyl-substituted analogs (e.g., 6-bromo-1-cyclopropyl-4-fluoro-2-methyl-1H-benzimidazole) highlight trends toward enhanced metabolic stability and target selectivity .

Biological Activity

6-Bromo-2-ethyl-1H-benzimidazole is a derivative of the benzimidazole class, which has garnered attention for its diverse biological activities. This compound features a bromine atom and an ethyl group, contributing to its unique chemical properties and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, antimicrobial properties, anticancer effects, and structure-activity relationships (SAR) based on recent research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The bromine atom and the benzimidazole ring facilitate binding to enzymes or receptors, modulating various biological pathways. Notably, this compound can inhibit the activity of certain enzymes, which impacts cellular processes and may lead to therapeutic effects.

Antimicrobial Activity

Recent studies have shown that this compound exhibits significant antimicrobial properties. Its effectiveness against various bacterial strains has been evaluated, with findings summarized in Table 1.

Microorganism Minimum Inhibitory Concentration (MIC)
Streptococcus faecalis8 µg/mL
Staphylococcus aureus4 µg/mL
Methicillin-resistant S. aureus4 µg/mL
Candida albicans64 µg/mL
Aspergillus niger64 µg/mL

This table illustrates the compound's potency against both Gram-positive bacteria and fungi, indicating its potential as a broad-spectrum antimicrobial agent .

Anticancer Activity

This compound has also been investigated for its antiproliferative effects on cancer cell lines. Research indicates that this compound can inhibit the growth of various cancer cells, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines. The structure-activity relationship (SAR) suggests that modifications in the substituent groups can enhance its antiproliferative activity .

Case Study: Antiproliferative Effects

A study demonstrated that derivatives of benzimidazole, including this compound, exhibited varying degrees of antiproliferative activity against different cancer cell lines. The most active compounds showed IC50 values in the low micromolar range, highlighting their potential as anticancer agents .

Structure-Activity Relationship (SAR)

The presence of both a bromine atom and an ethyl group in this compound enhances its lipophilicity and biological activity compared to other benzimidazole derivatives. For instance, when compared to similar compounds like 2-bromo-1H-benzimidazole and 6-bromo-1H-benzimidazole, the unique combination in this compound leads to improved interactions with biological targets .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-bromo-2-ethyl-1H-benzimidazole, and how can reaction conditions be optimized?

  • Methodological Answer: Synthesis typically involves alkylation of a benzimidazole precursor (e.g., 6-bromo-1H-benzimidazole) with ethylating agents like ethyl bromide or ethyl iodide. Optimize conditions by using a polar aprotic solvent (e.g., DMF or acetone) with a base (e.g., K₂CO₃) under reflux. Monitor progress via TLC or HPLC, and purify via recrystallization (ethanol/water mixtures) or column chromatography .

Q. Which spectroscopic and crystallographic methods are critical for confirming the structure of this compound?

  • Methodological Answer:

  • Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., ethyl group at C2: δ ~1.3 ppm for CH₃, δ ~2.7 ppm for CH₂; bromine-induced deshielding at C6). IR to validate NH (3200–3400 cm⁻¹) and C-Br (600–700 cm⁻¹) bonds .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement. Mercury CSD aids in visualizing packing patterns and hydrogen-bonding networks .

Q. How is recrystallization optimized to achieve high-purity this compound?

  • Methodological Answer: Screen solvents (e.g., ethanol, acetonitrile) for solubility gradients. Use slow cooling to minimize inclusion of impurities. Validate purity via melting point consistency (±1°C) and HPLC (≥95% peak area) .

Advanced Research Questions

Q. How can molecular docking studies assess the binding affinity of this compound derivatives against therapeutic targets like EGFR?

  • Methodological Answer:

  • Protein Preparation : Retrieve EGFR structure (PDB ID: 1M17), remove water molecules, add polar hydrogens.
  • Ligand Preparation : Generate 3D conformers of derivatives using Open Babel; assign Gasteiger charges.
  • Docking : Use AutoDock Vina with Lamarckian GA parameters. Validate docking poses by comparing with co-crystallized ligands (RMSD ≤2.0 Å). Prioritize derivatives with hydrogen bonds to Met793 or hydrophobic interactions with Leu718 .

Q. What strategies resolve contradictions between computational predictions and experimental biological activity data for benzimidazole derivatives?

  • Methodological Answer:

  • Cross-Validation : Replicate docking with multiple software (e.g., Glide, MOE) to assess pose consistency.
  • Experimental Adjustments : Verify assay conditions (e.g., ATP concentration in kinase assays).
  • SAR Analysis : Synthesize analogs with incremental substitutions (e.g., halogen, methyl groups) to identify steric/electronic effects. Use PLS regression to correlate docking scores (e.g., GlideScore) with IC₅₀ values .

Q. How are disorder and twinning addressed in the X-ray crystallographic analysis of brominated benzimidazole derivatives?

  • Methodological Answer:

  • Disorder : Apply PART instructions in SHELXL to model split positions. Refine occupancy ratios (e.g., 70:30 for Br atoms) with restrained isotropic displacement parameters.
  • Twinning : Detect using PLATON’s TWINABS. Refine with TWIN/BASF commands in SHELXL. Validate with R₁/R₁ₐₙₜ ratios < 0.05 .

Q. What in silico approaches evaluate the ADMET properties of this compound analogs during drug development?

  • Methodological Answer:

  • Absorption : SwissADME to predict Caco-2 permeability (LogPapp > −5.15).
  • Toxicity : ProTox-II for hepatotoxicity alerts (e.g., structural alerts for reactive metabolites).
  • Metabolism : Use CypRules to identify CYP3A4/2D6 substrates. Optimize analogs with fewer CYP interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.